molecular formula C15H16N2O2S B4698069 N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2,5-dimethyl-3-furamide

N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2,5-dimethyl-3-furamide

Cat. No. B4698069
M. Wt: 288.4 g/mol
InChI Key: SVPUANDZCLBIIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2,5-dimethyl-3-furamide, also known as CMF, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. CMF belongs to the class of compounds known as thienyl-furans, which have been studied extensively for their pharmacological potential.

Mechanism of Action

The mechanism of action of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2,5-dimethyl-3-furamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell proliferation and survival. N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2,5-dimethyl-3-furamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, as well as the activity of protein kinase C, an enzyme that is involved in cell signaling.
Biochemical and Physiological Effects:
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2,5-dimethyl-3-furamide has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, as well as to inhibit cell proliferation and migration. N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2,5-dimethyl-3-furamide has also been shown to increase the levels of reactive oxygen species in cancer cells, leading to oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2,5-dimethyl-3-furamide in scientific research is its potential as a therapeutic agent for the treatment of cancer and Alzheimer's disease. However, one limitation is the lack of knowledge regarding its mechanism of action, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2,5-dimethyl-3-furamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective therapeutic agents. Another direction is to study its potential use in combination with other drugs, which could enhance its therapeutic efficacy. Additionally, further studies are needed to determine the safety and toxicity of N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2,5-dimethyl-3-furamide in vivo, which is necessary for its eventual clinical use.

Scientific Research Applications

N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2,5-dimethyl-3-furamide has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to exhibit antitumor activity in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2,5-dimethyl-3-furamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain.

properties

IUPAC Name

N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-2,5-dimethylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-5-11-10(4)20-15(13(11)7-16)17-14(18)12-6-8(2)19-9(12)3/h6H,5H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPUANDZCLBIIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C#N)NC(=O)C2=C(OC(=C2)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2,5-dimethyl-3-furamide
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N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2,5-dimethyl-3-furamide
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N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2,5-dimethyl-3-furamide
Reactant of Route 4
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2,5-dimethyl-3-furamide
Reactant of Route 5
N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2,5-dimethyl-3-furamide
Reactant of Route 6
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N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-2,5-dimethyl-3-furamide

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